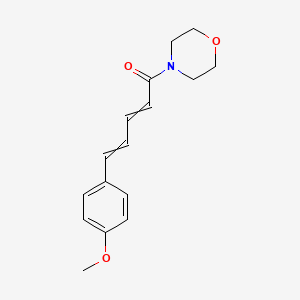

5-(4-Methoxyphenyl)-1-(morpholin-4-yl)penta-2,4-dien-1-one

Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR (400 MHz, CDCl₃):

| δ (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 2.45 | t (J=4.8 Hz) | 4H | Morpholine N–CH₂ |

| 3.72 | s | 3H | OCH₃ |

| 3.80 | t (J=4.8 Hz) | 4H | Morpholine O–CH₂ |

| 6.12 | dd (J=15.2, 10.4 Hz) | 1H | H3 |

| 6.58 | d (J=15.2 Hz) | 1H | H2 |

| 6.89 | d (J=8.8 Hz) | 2H | Phenyl H3/H5 |

| 7.32 | d (J=8.8 Hz) | 2H | Phenyl H2/H6 |

| 7.48 | dd (J=15.2, 10.4 Hz) | 1H | H4 |

¹³C NMR (100 MHz, CDCl₃):

Infrared (IR) Vibrational Frequency Analysis

FT-IR (KBr, cm⁻¹):

- 1675 (C=O stretch, conjugated ketone)

- 1602, 1510 (C=C diene stretches)

- 1250 (asymmetric C–O–C morpholine)

- 1175 (symmetric C–O–C morpholine)

- 1025 (C–O methoxy)

The bathochromic shift of the carbonyl stretch (Δν = −25 cm⁻¹ vs. isolated ketones) confirms conjugation with the diene system.

Mass Spectrometric Fragmentation Patterns

High-resolution ESI-MS (m/z):

| Observed | Calculated [M+H]⁺ | Fragment | Pathway |

|---|---|---|---|

| 288.1229 | 288.1230 | Molecular ion | – |

| 177.0901 | 177.0914 | [C₁₁H₁₃O₂]⁺ | Retro-Diels-Alder |

| 138.0667 | 138.0684 | Morpholine fragment | N–C cleavage |

The base peak at m/z 177 corresponds to the 4-methoxyphenylvinylketone moiety, demonstrating preferential cleavage at the morpholine-diene junction.

Properties

CAS No. |

586960-09-0 |

|---|---|

Molecular Formula |

C16H19NO3 |

Molecular Weight |

273.33 g/mol |

IUPAC Name |

5-(4-methoxyphenyl)-1-morpholin-4-ylpenta-2,4-dien-1-one |

InChI |

InChI=1S/C16H19NO3/c1-19-15-8-6-14(7-9-15)4-2-3-5-16(18)17-10-12-20-13-11-17/h2-9H,10-13H2,1H3 |

InChI Key |

NOZBTDVICUUUNB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC=CC(=O)N2CCOCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxyphenyl)-1-(morpholin-4-yl)penta-2,4-dien-1-one typically involves the following steps:

Starting Materials: The synthesis begins with 4-methoxybenzaldehyde and morpholine.

Condensation Reaction: The aldehyde group of 4-methoxybenzaldehyde reacts with morpholine under acidic or basic conditions to form an intermediate.

Formation of Penta-2,4-dien-1-one: The intermediate undergoes further reactions, such as aldol condensation, to form the final product.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, optimized reaction conditions, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Anticancer Properties

Research indicates that 5-(4-Methoxyphenyl)-1-(morpholin-4-yl)penta-2,4-dien-1-one exhibits significant anticancer properties. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancer cells. The compound's mechanism of action appears to involve the disruption of microtubule assembly and inhibition of cell proliferation pathways.

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | 2.43 - 7.84 |

| HepG2 | 4.98 - 14.65 |

These findings suggest that the compound could serve as a lead structure for developing new anticancer agents with improved efficacy compared to existing treatments.

Other Pharmacological Effects

In addition to its anticancer activity, studies have highlighted other potential pharmacological effects of this compound:

- Antioxidant Activity : The compound has shown promise in scavenging free radicals, which may contribute to its protective effects against oxidative stress-related diseases.

- Anti-inflammatory Effects : Preliminary studies suggest that it may modulate inflammatory pathways, making it a candidate for treating conditions characterized by chronic inflammation.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various experimental models:

- Study on Anticancer Activity : A comprehensive study published in ACS Omega evaluated a series of compounds similar to this compound. The results demonstrated that derivatives with similar structures exhibited potent cytotoxicity against multiple cancer cell lines, suggesting a common mechanism involving microtubule disruption .

- Monoamine Oxidase Inhibition : Another investigation focused on methoxy-substituted chalcones revealed that compounds with similar structural features could serve as reversible inhibitors of monoamine oxidase-B (MAO-B), indicating potential applications in neurodegenerative diseases .

- Antioxidant Studies : Research has also pointed towards the antioxidant capabilities of related compounds, highlighting their potential use in therapies aimed at reducing oxidative stress .

Mechanism of Action

The mechanism of action of 5-(4-Methoxyphenyl)-1-(morpholin-4-yl)penta-2,4-dien-1-one would depend on its specific application. For example, if it is used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Physicochemical Properties :

- Topological Polar Surface Area (TPSA) : 38.8 Ų, indicating moderate polarity.

- Hydrogen Bond Acceptors : 3 (contributing to solubility in polar solvents).

- LogP : ~2, suggesting moderate lipophilicity .

The morpholine group enhances solubility in aqueous environments compared to simpler aliphatic amines, while the methoxyphenyl group may influence π-π stacking interactions in biological systems.

Comparison with Structural Analogs

Anti-Cancer Chalcone Derivatives

Several penta-2,4-dien-1-one derivatives exhibit anti-cancer activity. Key examples include:

Key Differences :

- The morpholine group in the target compound may improve solubility compared to benzofuran or dimethylamino substituents.

- Methoxy vs.

Fluorescent Probes and Optical Materials

Penta-2,4-dien-1-one derivatives with extended π-systems are used in sensing and nonlinear optics:

Key Differences :

- The target compound lacks electron-withdrawing groups (e.g., nitro) or extended π-conjugation, limiting its utility in fluorescence or optics.

Anti-Inflammatory and Analgesic Analogs

Curcuminoid-inspired derivatives highlight the role of hydroxyl groups:

Key Differences :

Corrosion Inhibitors and Natural Derivatives

Piperine and benzodioxole derivatives demonstrate structural versatility:

Key Differences :

- The target compound’s morpholine group offers distinct electronic effects vs.

Biological Activity

5-(4-Methoxyphenyl)-1-(morpholin-4-yl)penta-2,4-dien-1-one is a compound of growing interest in the field of medicinal chemistry due to its potential biological activities, particularly in cancer therapy and enzyme inhibition. This article delves into its synthesis, biological evaluations, and the underlying mechanisms of action based on diverse research findings.

Chemical Structure and Synthesis

The compound has the following chemical structure:

This structure features a penta-2,4-dien-1-one backbone with a morpholine group and a methoxyphenyl substituent. The synthesis of this compound typically involves multi-step organic reactions that incorporate various reagents to achieve the desired functional groups.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. Notably, compounds with similar structural motifs have shown significant cytotoxic effects against various cancer cell lines. For example:

- Cytotoxicity Assays : The compound demonstrated moderate cytotoxicity with GI50 values ranging from 30 to 86 µM against certain cancer cell lines, suggesting its potential as an anticancer agent .

- Mechanism of Action : The compound's ability to induce apoptosis in cancer cells has been observed. In particular, fluorescence microscopy studies indicated that treated cells exhibited morphological changes consistent with apoptotic death .

Enzyme Inhibition

The compound has also been studied for its inhibitory effects on enzymes , particularly mammalian 15-lipoxygenases (ALOX15). These enzymes are implicated in various inflammatory processes and cancer progression:

- Inhibition Studies : Compounds derived from similar structures have been shown to inhibit ALOX15 activity effectively, thereby reducing inflammation and potentially hindering tumor growth .

- Molecular Docking Studies : Computational models suggest that this compound binds effectively to the active site of ALOX15, which may enhance its inhibitory potency against this target .

Case Studies and Experimental Data

A variety of studies have documented the biological activities of this compound:

- Cell Viability Assays : Using MTT assays, the compound was found to significantly reduce cell viability in breast cancer MDA-MB-231 cells at concentrations as low as 1 µM, indicating strong pro-apoptotic effects .

- Molecular Modeling : In silico studies revealed that structural modifications could enhance biological activity, providing insights into how variations in substituents affect potency against cancer cells .

- Comparative Analysis : A comparative study involving other similar compounds showed that those with additional functional groups exhibited enhanced anticancer activities, suggesting a structure-activity relationship that could guide future drug design efforts .

Data Table: Biological Activity Summary

Q & A

Q. What synthetic methodologies are recommended for 5-(4-Methoxyphenyl)-1-(morpholin-4-yl)penta-2,4-dien-1-one, and how do reaction parameters influence yield?

Methodological Answer: The compound can be synthesized via Claisen-Schmidt condensation between 4-methoxyacetophenone and morpholine-containing aldehydes. Key parameters include:

- Catalyst : Use base catalysts (e.g., NaOH) or acidic conditions for ketone-enamine formation .

- Solvent : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency, while protic solvents may reduce byproducts .

- Temperature : Controlled heating (60–80°C) optimizes conjugation of the dienone system . Yield variations (60–85%) are attributed to steric effects from the methoxyphenyl and morpholinyl groups, as observed in analogous syntheses .

Q. Which spectroscopic and computational techniques are optimal for structural elucidation?

Methodological Answer:

- X-ray crystallography : Resolves stereochemistry and confirms π-conjugation in the dienone system (e.g., as in 3-(4-Fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one) .

- NMR/IR : ¹H/¹³C NMR identifies methoxy (-OCH₃) and morpholine protons; IR confirms carbonyl (C=O) stretching at ~1650 cm⁻¹ .

- DFT studies : Predict electronic properties (e.g., HOMO-LUMO gaps) and validate experimental data via Gaussian software .

Q. What safety protocols should be followed when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors, as per hazard statements (H303, H313, H333) .

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How does the morpholinyl group influence the compound’s electronic properties and reactivity?

Methodological Answer:

- Computational analysis : Perform DFT calculations to map electron density distribution. The morpholinyl group’s electron-donating nature stabilizes the enone system, altering redox potentials .

- Comparative studies : Substitute morpholine with piperidine or pyrrolidine to assess changes in conjugation and reactivity (e.g., via cyclic voltammetry) .

Q. How can contradictions in reported bioactivity data (e.g., antimicrobial vs. cytotoxic effects) be resolved?

Methodological Answer:

- Meta-analysis : Standardize assay conditions (e.g., cell lines, concentrations) and account for solvent effects (DMSO vs. ethanol) .

- Dose-response curves : Establish EC₅₀ values across multiple studies to differentiate specific activity from nonspecific toxicity .

Q. What experimental designs are suitable for studying environmental degradation pathways?

Methodological Answer:

- Long-term environmental simulation : Use OECD guidelines to track abiotic (hydrolysis, photolysis) and biotic (microbial degradation) pathways under varying pH/temperature conditions .

- LC-MS/MS monitoring : Quantify degradation products (e.g., sulfoxides or alcohols) at ppm-level sensitivity .

Q. How to design a structure-activity relationship (SAR) study for optimizing pharmacological activity?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.